2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile

Description

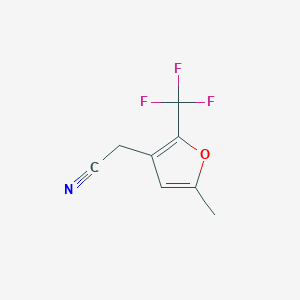

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring a furan ring substituted with a methyl group at the 5-position and a trifluoromethyl (CF₃) group at the 2-position. The acetonitrile moiety (-CH₂CN) is attached to the 3-position of the furan core. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The trifluoromethyl group enhances electron-withdrawing effects, increasing the reactivity of the nitrile group toward nucleophilic addition or hydrolysis reactions .

Its synthesis typically involves multi-step reactions starting from substituted furan precursors, as described in European patent applications .

Properties

IUPAC Name |

2-[5-methyl-2-(trifluoromethyl)furan-3-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5-4-6(2-3-12)7(13-5)8(9,10)11/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZNEUBZPCSAIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)(F)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile typically involves the reaction of 5-methyl-2-(trifluoromethyl)furan with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Key Observations:

Aromatic System Differences :

- The furan core in the target compound is less aromatic than benzofuran or phenyl systems, leading to higher reactivity. The CF₃ group further polarizes the furan ring, enhancing the electrophilicity of the nitrile group compared to phenyl-based analogs .

- Benzofuran derivatives (e.g., 2-(5-fluoro-1-benzofuran-3-yl)acetonitrile) exhibit greater stability due to extended conjugation but lower nitrile reactivity .

Substituent Effects :

- Trifluoromethyl vs. Fluoro/Methoxy : The CF₃ group in the target compound is a stronger electron-withdrawing group than fluorine or methoxy, making its nitrile group more reactive toward nucleophiles (e.g., in carboxamide formation) .

- Positional Isomerism : In phenyl analogs, substituent positions (e.g., 2-F vs. 3-F) influence solubility and steric interactions. For example, 2-(2-fluoro-5-methoxyphenyl)acetonitrile may exhibit different pharmacokinetic profiles compared to its 3-fluoro isomer .

Molecular Weight and Applications :

- The target compound’s higher molecular weight (207.14 g/mol) reflects its trifluoromethyl substitution, which improves lipophilicity and membrane permeability in drug candidates .

- Phenyl-based acetonitriles (165.16 g/mol) are often used in agrochemicals due to balanced polarity and synthetic versatility .

Analytical Characterization

Biological Activity

2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile is a compound belonging to the furan derivatives family, characterized by its trifluoromethyl and nitrile functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-2-(trifluoromethyl)furan with acetonitrile. A common synthetic route employs bases such as sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution on the furan ring. This process can be optimized for yield and purity, often utilizing continuous flow reactors for industrial applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this structure have been evaluated against various bacterial strains, showing promising results in inhibiting growth. The trifluoromethyl group enhances lipophilicity, which may contribute to the compound's ability to penetrate microbial membranes effectively.

Antiviral Activity

In addition to its antimicrobial properties, studies have suggested that this compound may possess antiviral activity. The nitrile group is known for its ability to form hydrogen bonds with proteins, potentially interfering with viral replication processes. Ongoing research aims to elucidate the specific mechanisms through which these compounds exert their antiviral effects .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating cellular uptake.

- Hydrogen Bonding : The nitrile group can form hydrogen bonds with target proteins, influencing their conformation and activity.

These interactions suggest a multifaceted mechanism whereby the compound can modulate various biological pathways, leading to its observed antimicrobial and antiviral effects.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

| Study | Activity Assessed | Results |

|---|---|---|

| Study 1 | Antimicrobial | Significant inhibition of bacterial growth at low concentrations |

| Study 2 | Antiviral | Notable reduction in viral replication in vitro |

| Study 3 | Cytotoxicity | Evaluated against cancer cell lines; moderate cytotoxic effects observed |

These findings underscore the potential of this compound as a lead structure for developing new therapeutic agents targeting infectious diseases and possibly cancer .

Case Studies

A notable case study involved testing the compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited an MIC (Minimum Inhibitory Concentration) as low as 10 µg/mL, suggesting strong antimicrobial potential. Additionally, antiviral assays demonstrated a significant decrease in viral load in cultured cells treated with the compound compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.